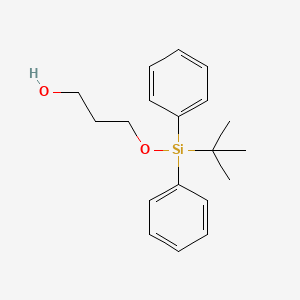

3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol

Description

3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol (CAS: 127047-71-6) is a silyl ether derivative of propan-1-ol, featuring a tert-butyldiphenylsilyl (TBDPS) group attached to the third carbon of the propanol backbone. This compound is widely used in organic synthesis as a hydroxyl-protecting group due to its steric bulk and stability under acidic conditions . Its molecular formula is C19H26O2Si, with a molecular weight of 314.5 g/mol (calculated). The TBDPS group enhances resistance to hydrolysis compared to smaller silyl groups like tert-butyldimethylsilyl (TBDMS), making it ideal for multi-step synthetic pathways .

Properties

IUPAC Name |

3-[tert-butyl(diphenyl)silyl]oxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2Si/c1-19(2,3)22(21-16-10-15-20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,20H,10,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAGJZSHKTYYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437295 | |

| Record name | 3-(tert-butyldiphenylsiloxy)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127047-71-6 | |

| Record name | 3-(tert-butyldiphenylsiloxy)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol typically involves the reaction of tert-butyldiphenylsilyl chloride with propan-1-ol in the presence of a base such as triethylamine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

tert-Butyldiphenylsilyl chloride+propan-1-oltriethylamine3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to yield various alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as (PCC) or (NaOCl) are commonly used.

Reduction: Reagents like (LiAlH4) or (NaBH4) are employed.

Substitution: Conditions often involve depending on the desired substitution.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

Chemistry:

- Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

- Intermediate in the synthesis of various organosilicon compounds.

Biology:

- Utilized in the modification of biomolecules for enhanced stability and functionality.

Medicine:

- Potential applications in drug development for the protection of sensitive hydroxyl groups during synthesis.

Industry:

- Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group forms a stable bond with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the hydroxyl group.

Comparison with Similar Compounds

tert-Butyldimethylsilyl (TBDMS) Analogs

3-((tert-Butyldimethylsilyl)oxy)propan-1-ol (CAS: 73842-99-6)

- Molecular Formula : C9H22O2Si

- Molecular Weight : 190.36 g/mol

- Key Differences :

- Stability : The TBDMS group is less sterically hindered than TBDPS, leading to faster deprotection under mild acidic or fluoride-based conditions (e.g., TBAF) .

- Synthesis : Prepared via silylation of 1,3-propanediol with tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (DCM) using triethylamine as a base .

- Applications : Commonly used in oligonucleotide and carbohydrate synthesis due to its ease of removal .

Substituted TBDMS Derivatives

- (S)-3-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-1-ol (CAS: N/A) :

- 1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol (CAS: 136917-95-8) :

Other tert-Butyldiphenylsilyl (TBDPS) Derivatives

3-((tert-Butyldiphenylsilyl)oxy)-2,2-difluoropropan-1-ol (CAS: 1953133-33-9)

- Molecular Formula : C19H24F2O2Si

- Molecular Weight : 350.48 g/mol .

- Priced at $8/1g (in stock), used in medicinal chemistry for fluorinated drug intermediates .

3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropan-1-ol (CAS: 147509-22-6)

- Molecular Formula : C21H30O2Si

- Molecular Weight : 342.55 g/mol .

- Storage : Requires inert atmosphere and 2–8°C storage due to hydrolytic sensitivity .

- Hazard Profile : Classified with warnings (H302, H315, H319) for oral toxicity and eye irritation .

1-[(tert-Butyldiphenylsilyl)oxy]-3-phenylpropan-2-ol (CAS: 173180-05-7/173180-06-8)

- Molecular Formula : C25H30O2Si

- Structural Notes: Aromatic phenyl group at C3 increases lipophilicity, favoring membrane permeability in drug design .

Comparative Data Table

Biological Activity

3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol, commonly referred to as TBS-propanol, is a silanol compound that has garnered interest in organic synthesis due to its utility as a protecting group for alcohols. This article explores the biological activity of TBS-propanol, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

TBS-propanol has the following chemical properties:

- Molecular Formula : C15H24O2Si

- Molecular Weight : 280.44 g/mol

- CAS Number : 102773-91-9

The primary biological activity attributed to TBS-propanol is its role as a protecting group in organic synthesis. By forming a stable silyl ether, it prevents unwanted reactions at the hydroxyl group during subsequent steps in synthetic pathways. This property is crucial in the synthesis of complex molecules, particularly in medicinal chemistry where precise functionalization is necessary.

Silyl Ether Formation

The mechanism involves the reaction of TBS-propanol with alcohols to form a silyl ether:

This reaction effectively protects the hydroxyl group, allowing for selective reactions elsewhere in the molecule.

Biological Applications

While TBS-propanol itself may not exhibit significant direct biological activity, its derivatives and the compounds synthesized using it have been studied for various biological effects:

- Antitumor Activity : Compounds synthesized using TBS-propanol have shown promising results in inhibiting cancer cell growth. For example, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects.

- Enzyme Inhibition : Some studies suggest that TBS-propanol derivatives can act as inhibitors for specific enzymes, which may have implications in drug design for conditions like Alzheimer's disease.

- Antimicrobial Properties : Certain synthesized compounds utilizing TBS-propanol have exhibited antimicrobial activity against various pathogens, indicating potential as therapeutic agents.

Research Findings

A review of recent studies highlights several key findings regarding the biological activity of compounds synthesized with TBS-propanol:

Case Studies

- Antitumor Activity Study : A study published in Journal of Medicinal Chemistry investigated a series of compounds derived from TBS-propanol. The results indicated that one derivative significantly inhibited the proliferation of MCF-7 breast cancer cells through apoptosis induction.

- Enzyme Interaction Analysis : Research conducted on beta-secretase inhibitors derived from TBS-propanol revealed that certain modifications enhanced binding affinity, suggesting potential for Alzheimer’s treatment.

- Antimicrobial Efficacy : A recent study evaluated a library of silyl ether derivatives for antimicrobial activity, identifying several candidates effective against multi-drug resistant strains of bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.